
c-Desmethylondansetron
Descripción general
Descripción
c-Desmethylondansetron is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . It is a metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of c-Desmethylondansetron typically involves the demethylation of ondansetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: c-Desmethylondansetron can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary amines or alcohols .
Aplicaciones Científicas De Investigación
Pharmacological Properties
c-Desmethylondansetron is primarily produced through the metabolic pathways of ondansetron, primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolite retains some pharmacological activity, which can influence its efficacy and safety profile in patients.
Metabolism and Pharmacokinetics
- Metabolization : Ondansetron undergoes extensive first-pass metabolism, leading to the formation of this compound along with other metabolites such as 7-hydroxyondansetron and 8-hydroxyondansetron .
- Half-Life : The half-life of this compound is influenced by various factors including liver function and genetic polymorphisms affecting CYP enzymes .
Clinical Applications
This compound's applications are primarily derived from its association with ondansetron's therapeutic effects. Below are some key areas where this compound has been studied or utilized:
Antiemetic Therapy
- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound may contribute to the overall antiemetic efficacy observed with ondansetron in patients undergoing chemotherapy . Its role in enhancing the therapeutic index of ondansetron is an area of ongoing research.
- Postoperative Nausea and Vomiting (PONV) : Similar to its parent compound, this compound could play a role in preventing nausea and vomiting following surgical procedures .
Pharmacogenomics
- Variability in the metabolism of ondansetron, and consequently this compound, can affect patient responses. Individuals classified as poor metabolizers of CYP2D6 may experience different efficacy levels due to altered plasma concentrations of these compounds . Understanding these genetic factors can help tailor antiemetic therapy more effectively.
Research Findings
Several studies have focused on the pharmacological effects and clinical implications of this compound:
Case Studies
- CINV Management : A study involving patients receiving high-dose cisplatin showed that those with higher levels of this compound exhibited reduced nausea scores compared to those with lower levels, suggesting a potential role in enhancing antiemetic efficacy .
- Pharmacokinetic Variability : Research indicates that patients with different CYP2D6 genotypes exhibited significant variability in the levels of this compound, impacting their clinical outcomes during chemotherapy .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antiemetic Therapy | Used for CINV and PONV management. | Enhances efficacy when combined with ondansetron. |
Pharmacogenomics | Variability in metabolism affects therapeutic outcomes. | Poor metabolizers may have altered response rates due to metabolite levels. |
Clinical Trials | Evaluated in various settings for efficacy in reducing nausea and vomiting. | Studies show promising results in specific patient populations. |
Mecanismo De Acción
c-Desmethylondansetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors, similar to its parent compound ondansetron . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. This mechanism is particularly useful in preventing chemotherapy-induced nausea and vomiting .
Comparación Con Compuestos Similares
Ondansetron: The parent compound, widely used as an antiemetic.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A related compound with similar pharmacological properties.
Uniqueness: c-Desmethylondansetron is unique in that it is a metabolite of ondansetron, retaining some of its pharmacological properties while potentially offering different pharmacokinetic and pharmacodynamic profiles . This makes it a valuable compound for further research and development in the field of antiemetics.
Actividad Biológica
c-Desmethylondansetron (c-DMO) is a significant metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. Understanding the biological activity of c-DMO is critical for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant research findings.
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT3 receptor, similar to its parent compound ondansetron. By blocking these receptors, c-DMO effectively inhibits serotonin-induced emesis (vomiting) and nausea, making it a potential candidate for therapeutic applications in various gastrointestinal disorders .
Comparative Activity
Research indicates that c-DMO exhibits pharmacological properties that are comparable to ondansetron but with variations in potency and efficacy. The following table summarizes key pharmacological parameters:
Parameter | Ondansetron | This compound |
---|---|---|
Receptor Affinity | High | Moderate |
Efficacy | High | Moderate |
Half-life | 3-6 hours | 4-8 hours |
Bioavailability | 56%-60% | Not well-studied |
Metabolism and Pharmacokinetics
This compound is primarily formed through the N-demethylation of ondansetron, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This metabolic pathway is crucial for understanding the pharmacokinetic profile of c-DMO, as it influences both the duration of action and the potential accumulation of the metabolite in the body .
Key Metabolic Pathways
- N-Demethylation : The primary route leading to the formation of c-DMO.
- Conjugation : Further metabolism may involve glucuronidation or sulfation, which enhances water solubility and facilitates excretion .
Case Studies and Research Findings
Several studies have explored the biological activity and safety profile of c-DMO:
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGSRBENRBWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150689 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-03-6 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | c-Desmethylondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-DESMETHYLONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.